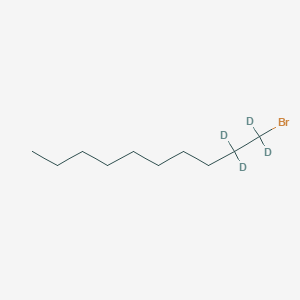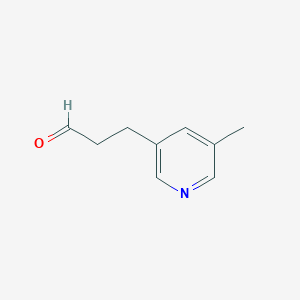![molecular formula C8H7ClFN3 B12315475 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-[(1R)-1-azidoéthyl]-2-chloro-4-fluorobenzène est un composé organique qui présente une combinaison unique de groupes fonctionnels azido, chloro et fluoro liés à un cycle benzénique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-[(1R)-1-azidoéthyl]-2-chloro-4-fluorobenzène implique généralement les étapes suivantes :
Matériau de départ : La synthèse commence avec le 2-chloro-4-fluorobenzène.
Azidation : Le groupe azido est introduit par une réaction de substitution nucléophile utilisant l'azoture de sodium (NaN3) dans un solvant approprié tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Introduction du centre chiral : Le centre chiral est introduit en faisant réagir l'intermédiaire avec un auxiliaire chiral ou en utilisant des techniques de synthèse asymétrique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction pour obtenir des rendements et une pureté élevés. Cela comprend le contrôle de la température, le choix du solvant et la durée de la réaction pour assurer une azidation et une formation du centre chiral efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-[(1R)-1-azidoéthyl]-2-chloro-4-fluorobenzène peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe azido peut être remplacé par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactions de réduction : Le groupe azido peut être réduit en amine en utilisant des agents réducteurs comme l'hydrogène gazeux (H2) avec un catalyseur au palladium (Pd/C).
Réactions d'oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe azido, pour former des nitrènes ou d'autres intermédiaires réactifs.
Réactifs et conditions courants
Substitution : Azoture de sodium (NaN3), DMF ou DMSO comme solvant.
Réduction : Hydrogène gazeux (H2), catalyseur au palladium sur carbone (Pd/C).
Oxydation : Divers agents oxydants comme les peracides ou les oxydes métalliques.
Principaux produits formés
Substitution : Formation de dérivés benzéniques substitués.
Réduction : Formation de dérivés aminés.
Oxydation : Formation d'intermédiaires nitrènes ou d'autres produits oxydés.
Applications de la recherche scientifique
Le 1-[(1R)-1-azidoéthyl]-2-chloro-4-fluorobenzène a plusieurs applications de recherche scientifique :
Synthèse organique : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Chimie médicinale :
Science des matériaux : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères ou les revêtements.
Études biologiques : Investigé pour son activité biologique potentielle et ses interactions avec les biomolécules.
Mécanisme d'action
Le mécanisme d'action du 1-[(1R)-1-azidoéthyl]-2-chloro-4-fluorobenzène implique son interaction avec diverses cibles moléculaires. Le groupe azido peut participer à des réactions de chimie de clic, formant des liaisons triazoles stables avec les alcynes. Cette propriété est exploitée dans les études de bioconjugaison et de marquage. De plus, les groupes fonctionnels du composé peuvent interagir avec des enzymes ou des récepteurs, influençant leur activité et conduisant à des effets thérapeutiques potentiels.
Applications De Recherche Scientifique
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the compound’s functional groups may interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
1-[(1R)-1-azidoéthyl]-2-chlorobenzène : Manque l'atome de fluor, ce qui peut affecter sa réactivité et ses applications.
1-[(1R)-1-azidoéthyl]-4-fluorobenzène : Manque l'atome de chlore, ce qui peut influencer ses propriétés chimiques et son activité biologique.
1-[(1R)-1-azidoéthyl]-2,4-dichlorobenzène : Contient un atome de chlore supplémentaire, ce qui peut modifier sa réactivité et ses applications.
Unicité
Le 1-[(1R)-1-azidoéthyl]-2-chloro-4-fluorobenzène est unique en raison de la présence d'atomes de chlore et de fluor sur le cycle benzénique, ainsi que du groupe azido. Cette combinaison de groupes fonctionnels confère des propriétés chimiques distinctes, ce qui le rend précieux pour des applications synthétiques et de recherche spécifiques.
Propriétés
Formule moléculaire |
C8H7ClFN3 |
|---|---|
Poids moléculaire |
199.61 g/mol |
Nom IUPAC |
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene |
InChI |
InChI=1S/C8H7ClFN3/c1-5(12-13-11)7-3-2-6(10)4-8(7)9/h2-5H,1H3/t5-/m1/s1 |
Clé InChI |
KTRPSVGWBXRKTF-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-] |
SMILES canonique |
CC(C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-[(1-methyl-2-oxopyridin-4-yl)formamido]pentanoic acid](/img/structure/B12315394.png)
![4-(2-Methylphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315400.png)


![2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid](/img/structure/B12315426.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)


![2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B12315443.png)
![1-N-[3-(diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine hydrochloride](/img/structure/B12315450.png)
amine](/img/structure/B12315451.png)
![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-thieno[3,4-c]pyrrole, cis](/img/structure/B12315460.png)


